Guanosine 2',3'-cyclic monophosphate sodium salt Guanosine 2',3'-cyclic monophosphate sodium salt 2',3'-cyclic GMP is a 2',3'-cyclic purine nucleotide in which guanosine is used as the parent nucleoside. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2',3'-cyclic GMP(1-).
Guanosine 2',3'-cyclic phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2',3'-Cyclic GMP is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 15718-49-7
VCID: VC0105658
InChI: InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
SMILES: C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+]
Molecular Formula: C10H12N5O7P
Molecular Weight: 345.21 g/mol

Guanosine 2',3'-cyclic monophosphate sodium salt

CAS No.: 15718-49-7

Cat. No.: VC0105658

Molecular Formula: C10H12N5O7P

Molecular Weight: 345.21 g/mol

* For research use only. Not for human or veterinary use.

Guanosine 2',3'-cyclic monophosphate sodium salt - 15718-49-7

Specification

Description 2',3'-cyclic GMP is a 2',3'-cyclic purine nucleotide in which guanosine is used as the parent nucleoside. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 2',3'-cyclic GMP(1-).
Guanosine 2',3'-cyclic phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2',3'-Cyclic GMP is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.
CAS No. 15718-49-7
Molecular Formula C10H12N5O7P
Molecular Weight 345.21 g/mol
IUPAC Name 9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one
Standard InChI InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
Standard InChI Key UASRYODFRYWBRC-UUOKFMHZSA-N
Isomeric SMILES C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N
SMILES C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+]
Canonical SMILES C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N

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